molecular formula C16H18N2O2 B14337863 N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine CAS No. 100305-97-3

N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine

Cat. No.: B14337863
CAS No.: 100305-97-3
M. Wt: 270.33 g/mol
InChI Key: NIRMJKDJXFQLKK-UHFFFAOYSA-N
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Description

N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine is a complex organic compound that features a pyridine ring substituted with ethoxy and methylene groups, and a benzene ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine typically involves the reaction of 3-ethoxy-2-pyridinecarboxaldehyde with 2-methoxy-6-methylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in a solvent like toluene . The reaction conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at 0°C.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) in acetic acid.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

100305-97-3

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(3-ethoxypyridin-2-yl)-N-(2-methoxy-6-methylphenyl)methanimine

InChI

InChI=1S/C16H18N2O2/c1-4-20-14-9-6-10-17-13(14)11-18-16-12(2)7-5-8-15(16)19-3/h5-11H,4H2,1-3H3

InChI Key

NIRMJKDJXFQLKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)C=NC2=C(C=CC=C2OC)C

Origin of Product

United States

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